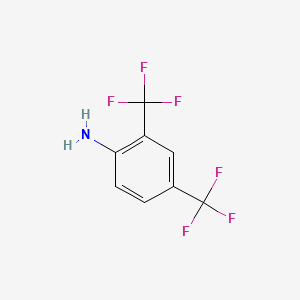

2,4-Bis(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWVOUBVGBJRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957935 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-71-5 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)aniline is a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The presence of two trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a highly sought-after intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and a thorough examination of the underlying reaction mechanisms. The methodologies discussed herein are designed to be robust and scalable, providing a valuable resource for researchers in both academic and industrial settings.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. This compound, with its two potent electron-withdrawing trifluoromethyl groups, serves as a key starting material for the synthesis of numerous complex molecules. Its unique substitution pattern makes it an invaluable synthon for accessing novel chemical space. This guide will explore the two most prevalent and practical synthetic routes to this important compound: the nitration of 1,3-bis(trifluoromethyl)benzene followed by reduction, and the direct amination of a 1-halo-2,4-bis(trifluoromethyl)benzene precursor.

Pathway 1: Nitration of 1,3-Bis(trifluoromethyl)benzene and Subsequent Reduction

This classical two-step approach is a reliable method for the preparation of this compound, starting from the commercially available 1,3-bis(trifluoromethyl)benzene.

Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene

The introduction of a nitro group onto the 1,3-bis(trifluoromethyl)benzene ring is achieved through electrophilic aromatic substitution. The two trifluoromethyl groups are strong deactivating and meta-directing groups. However, due to their placement at positions 1 and 3, the positions ortho and para to one of the CF₃ groups (and meta to the other) are the most activated for electrophilic attack. This directing effect leads to the preferential formation of 2,4-bis(trifluoromethyl)nitrobenzene.

Reaction Workflow:

Figure 1: Nitration of 1,3-bis(trifluoromethyl)benzene.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (20% SO₃).

-

Cool the flask in an ice-water bath and slowly add 1,3-bis(trifluoromethyl)benzene to the stirred acid.

-

From the dropping funnel, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)nitrobenzene.

-

The crude product can be purified by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

-

Fuming Sulfuric and Nitric Acids: The use of fuming acids is crucial for generating a high concentration of the nitronium ion (NO₂⁺), the active electrophile, which is necessary to overcome the strong deactivating effect of the two trifluoromethyl groups.

-

Low Temperature: Maintaining a low temperature during the addition of the nitrating mixture is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.

Step 2: Reduction of 2,4-Bis(trifluoromethyl)nitrobenzene

The nitro group of 2,4-bis(trifluoromethyl)nitrobenzene is then reduced to an amino group to yield the target compound. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.

Reaction Workflow:

Figure 2: Reduction of 2,4-bis(trifluoromethyl)nitrobenzene.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2,4-bis(trifluoromethyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and can be easily removed by filtration.

-

Hydrogen Pressure: Applying hydrogen pressure increases the concentration of dissolved hydrogen in the reaction mixture, thereby accelerating the rate of reduction.

Pathway 2: Direct Amination of 1-Halo-2,4-bis(trifluoromethyl)benzene

This pathway involves the direct introduction of an amino group onto the aromatic ring via a nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction, starting from a halogenated precursor.

Nucleophilic Aromatic Substitution (SₙAr)

The two strongly electron-withdrawing trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, making the displacement of a halide (typically chloride or bromide) with an amine source feasible.

Reaction Workflow:

Figure 3: Nucleophilic aromatic substitution for the synthesis of this compound.

Experimental Protocol:

-

In a sealed pressure vessel, combine 1-chloro- or 1-bromo-2,4-bis(trifluoromethyl)benzene with a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent.

-

A copper catalyst, such as copper(I) oxide or copper(I) bromide, can be added to facilitate the reaction, although it may proceed without a catalyst under forcing conditions.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.

-

After cooling, carefully vent the vessel.

-

Extract the product with an organic solvent and wash the organic layer with water and brine.

-

Dry the organic phase and concentrate it under reduced pressure.

-

Purify the product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The SₙAr reaction on an unactivated or moderately activated aryl halide requires significant energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.

-

Copper Catalyst: Copper catalysts can facilitate the displacement of the halide by coordinating to it and making the carbon atom more electrophilic, thereby lowering the reaction temperature and pressure required.

Buchwald-Hartwig Amination

A more modern and often milder alternative to the classical SₙAr is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the C-N bond under more controlled conditions.

Reaction Workflow:

Figure 4: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Add 1-bromo-2,4-bis(trifluoromethyl)benzene and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an ammonia source.

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

If an imine was used as the ammonia source, treat the filtrate with an aqueous acid to hydrolyze the imine to the desired aniline.

-

Extract the product, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Bulky, electron-rich ligands are often required for the coupling of unactivated aryl halides.

-

Strong Base: The base is required to deprotonate the coordinated amine, forming the palladium-amido complex that undergoes reductive elimination to form the C-N bond.

Data Summary

| Pathway | Starting Material | Key Reagents | Typical Yield | Purity |

| Nitration/Reduction | 1,3-Bis(trifluoromethyl)benzene | HNO₃/H₂SO₄, then H₂/Pd/C | 60-80% | >98% |

| SₙAr | 1-Halo-2,4-bis(trifluoromethyl)benzene | NH₃/NH₄OH, Cu catalyst | 50-70% | >95% |

| Buchwald-Hartwig | 1-Halo-2,4-bis(trifluoromethyl)benzene | Pd catalyst, Ligand, Base | 70-90% | >99% |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will often depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The nitration-reduction sequence offers a classical and reliable approach, while the direct amination methods, particularly the Buchwald-Hartwig amination, provide a more modern and often higher-yielding alternative. By understanding the mechanistic principles behind these transformations, researchers can optimize reaction conditions to achieve high yields and purity of this valuable synthetic intermediate.

References

- U.S. Patent 6,930,214 B2. (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. (2019). aromatic nitration & aniline synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene. [Link]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)aniline is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of two highly electronegative trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, significantly influencing its reactivity, basicity, and the physiological characteristics of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the presence of the two strong electron-withdrawing trifluoromethyl groups. These groups modulate the electron density of the aromatic ring and the amino functionality, thereby influencing its physical state, solubility, and acid-base characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 367-71-5 | [1][2][3] |

| Molecular Formula | C₈H₅F₆N | [1][2][3] |

| Molecular Weight | 229.12 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Boiling Point | 175.1 ± 40.0 °C at 760 mmHg (Predicted) | [5] |

| 50 °C at 0.4 mmHg | [6] | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 6.67 ± 0.20 (Predicted) | [7] |

| LogP | 3.3 (Computed) | [8] |

| Solubility | Predicted to have limited solubility in polar solvents and higher solubility in non-polar organic solvents. | [9] |

Molecular Structure and Electronic Effects

The arrangement of the trifluoromethyl groups at the ortho and para positions relative to the amino group is crucial in determining the molecule's reactivity.

Figure 1: Chemical structure of this compound.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). The CF₃ group at the para position can also participate in resonance, further withdrawing electron density from the ring. This combined electronic pull has several significant consequences:

-

Reduced Basicity: The electron density on the nitrogen atom of the amino group is significantly diminished, making it a much weaker base compared to aniline.[10][11] The lone pair of electrons on the nitrogen is less available for protonation.

-

Deactivation of the Aromatic Ring: The strong deactivating nature of the two CF₃ groups makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions.

-

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups, should a suitable leaving group be present.

Figure 2: Influence of substituents on the reactivity of this compound.

Synthesis of this compound

Experimental Protocol: Buchwald-Hartwig Amination (Adapted)

This protocol is an adapted general procedure for the synthesis of aryl amines and should be optimized for the specific synthesis of this compound.

Materials:

-

1-Bromo-2,4-bis(trifluoromethyl)benzene (or other suitable aryl halide)

-

Ammonia source (e.g., benzophenone imine as an ammonia equivalent, followed by hydrolysis)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) and the anhydrous toluene.

-

Amine Addition: Add the ammonia source (1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 3: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

-

Mass Spectrometry: The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 229.[8] Characteristic fragmentation patterns will involve the loss of fluorine and trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be downfield due to the electron-withdrawing nature of the CF₃ groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent trifluoromethyl groups.

-

Applications in Drug Development and Materials Science

The unique electronic properties of this compound make it a valuable precursor in several areas:

-

Pharmaceuticals: The trifluoromethyl group is a common substituent in many modern drugs as it can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and other therapeutic agents.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced herbicides and pesticides where the trifluoromethyl groups contribute to increased efficacy and desired physicochemical properties.

-

Materials Science: The electron-deficient nature of the aromatic ring makes this compound a useful monomer or intermediate in the synthesis of high-performance polymers and organic electronic materials with tailored thermal and electronic properties.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a specialized chemical intermediate with a unique set of physical and chemical properties derived from its dual trifluoromethyl substitution. Its reduced basicity and deactivated aromatic ring present both challenges and opportunities in synthetic chemistry. A thorough understanding of its reactivity, guided by the principles of electronic effects, is crucial for its effective utilization. The synthetic methodologies outlined, particularly the adaptable Buchwald-Hartwig amination, provide a pathway for its preparation. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, this compound will remain a critical and versatile building block for innovation.

References

-

This compound. (2022, November 3). Chemsrc. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

This compound. (2024, February 22). BDMAEE. Retrieved from [Link]

-

How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. (2024, February 20). Preprints.org. Retrieved from [Link]

-

This compound | 367-71-5. INDOFINE Chemical Company, Inc.. Retrieved from [Link]

-

367-71-5 | this compound. Alachem Co., Ltd.. Retrieved from [Link]

-

Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing). DOI:10.1039/D3SC03868H. Retrieved from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

4-(Trifluoromethyl)aniline. Solubility of Things. Retrieved from [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]

-

Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Retrieved from [Link]

-

Effect of Substituents on the Basicity of Anilines. YouTube. (2020, June 13). Retrieved from [Link]

-

Electron withdrawing group on aniline makes it less/more basic. Allen. Retrieved from [Link]

-

2,5-Bis(trifluoromethyl)aniline. PubChem. Retrieved from [Link]

-

3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Aniline. the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Aniline, 2-nitro-4-trifluoromethyl-. the NIST WebBook. Retrieved from [Link]

-

Basicity of Aniline derivatives. Reddit. (2025, November 26). Retrieved from [Link]

-

Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Publications. Retrieved from [Link]

-

4-trifluoromethyl aniline. ChemBK. Retrieved from [Link]

Sources

- 1. One moment, please... [journaleras.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 5. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

1H NMR and 13C NMR data for 2,4-Bis(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Bis(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel or existing compounds is paramount. This guide focuses on this compound, a compound whose structural complexity, arising from the presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups and an electron-donating amine (-NH₂) group, presents a rich case study for NMR analysis.

The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the fluorine atoms introduce complexities into NMR spectra, primarily through spin-spin coupling to both carbon and proton nuclei (J-coupling). Understanding these interactions is critical for accurate spectral interpretation.

This document provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed not as a rigid protocol, but as a technical exploration grounded in the principles of chemical structure and magnetic resonance. We will dissect the expected spectral patterns, explain the underlying causality for experimental observations, and provide a robust methodology for acquiring high-quality data.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra of this compound, we must first consider its structure and the electronic environment of each nucleus. The molecule lacks any element of symmetry that would make protons or carbons chemically equivalent, aside from the fluorine atoms within each CF₃ group.

Therefore, we anticipate:

-

¹H NMR: Three distinct signals for the aromatic protons (H-3, H-5, H-6) and one signal for the amine protons (-NH₂).

-

¹³C NMR: Eight distinct signals: six for the aromatic carbons and two for the trifluoromethyl carbons.

The powerful inductive electron-withdrawing nature of the two -CF₃ groups will significantly deshield the aromatic protons and carbons, shifting their signals to a higher chemical shift (downfield). Conversely, the -NH₂ group is an electron-donating group through resonance, which will shield the ortho and para positions. The final observed chemical shifts will be a composite of these competing effects.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The proton spectrum provides information on the number, environment, and connectivity of protons.

Chemical Shift (δ) Analysis

-

Aromatic Protons (H-3, H-5, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the two -CF₃ groups.

-

H-3: This proton is positioned ortho to the C2-CF₃ group and meta to the C4-CF₃ group. It will experience strong deshielding and is expected to be the most downfield of the three aromatic protons.

-

H-5: Situated meta to the C4-CF₃ group and the -NH₂ group, its chemical shift will be intermediate.

-

H-6: Being ortho to the electron-donating -NH₂ group, this proton will be the most shielded (upfield) of the aromatic protons.

-

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[2] It typically appears as a broad singlet and can range from 3.5 to 5.5 ppm in a solvent like CDCl₃.

Multiplicity and Coupling Constant (J) Analysis

Spin-spin coupling between adjacent protons provides connectivity information.

-

H-6: This proton is coupled only to H-5. The coupling is meta (⁴J), which is typically small (2-3 Hz). Therefore, H-6 is expected to appear as a narrow doublet.

-

H-5: This proton is coupled to H-6 (meta, ⁴J ≈ 2-3 Hz) and H-3 (para, ⁵J ≈ 0-1 Hz). The coupling to H-3 is often not resolved. Thus, H-5 is expected to appear as a doublet of doublets or a broadened doublet.

-

H-3: This proton is coupled to H-5 (para, ⁵J ≈ 0-1 Hz) and may show long-range coupling to the fluorine atoms of the C4-CF₃ group (⁴JHF). It is expected to appear as a singlet or a finely split multiplet.

-

-NH₂: Due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus, the amine protons typically do not couple with other protons and appear as a broad singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | s or fine m | - |

| H-5 | ~7.5 | dd | ⁴J₅,₆ ≈ 2-3 Hz, ⁵J₅,₃ ≈ 0-1 Hz |

| H-6 | ~7.0 | d | ⁴J₆,₅ ≈ 2-3 Hz |

| -NH₂ | 3.5 - 5.5 | br s | - |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the carbon framework of the molecule. The key feature for this compound is the presence of C-F coupling.

Chemical Shift (δ) Analysis

-

Aromatic Carbons (C1-C6): These will resonate between ~110 and ~150 ppm.

-

C1: The carbon bearing the -NH₂ group (ipso-carbon) will be shielded relative to a standard benzene ring carbon (128.5 ppm).

-

C2 & C4: The carbons directly attached to the highly electronegative -CF₃ groups will be significantly deshielded. However, their precise chemical shift is influenced by the resonance of the CF₃ group itself, which can be complex.

-

C3, C5, C6: These carbons will have shifts influenced by their proximity to the substituents.

-

-

Trifluoromethyl Carbons (-CF₃): These carbons are in a unique environment and typically resonate around 120-130 ppm. Their signal will be a quartet due to one-bond coupling with the three fluorine atoms.

Carbon-Fluorine Coupling (JCF)

The most diagnostic feature of the ¹³C NMR spectrum will be the splitting of carbon signals by fluorine atoms.

-

¹JCF: The one-bond coupling between a carbon and a fluorine atom is very large. For a -CF₃ group, this results in the carbon signal appearing as a quartet with a coupling constant of approximately 250-280 Hz.

-

²JCCF: The two-bond coupling from the fluorine atoms to the adjacent aromatic carbons (e.g., from C2-F ₃ to C 1 and C 3) will also cause these signals to split into quartets, though with a much smaller coupling constant (typically 30-40 Hz).

-

³JCCCF & ⁴JCCCCF: Longer-range couplings can also occur, further adding to the complexity of the spectrum, with J values typically less than 5 Hz.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) |

| C1 | ~145 | q | ²JC1,F(C2) ≈ 30-35 Hz |

| C2 | ~125 | q | ¹JC2,F ≈ 270 Hz |

| C3 | ~118 | q | ²JC3,F(C2) ≈ 30-35 Hz, ²JC3,F(C4) ≈ 30-35 Hz |

| C4 | ~122 | q | ¹JC4,F ≈ 270 Hz |

| C5 | ~126 | q | ²JC5,F(C4) ≈ 30-35 Hz |

| C6 | ~115 | m | (long-range couplings) |

| C at C2-CF₃ | ~124 | q | ¹JCF ≈ 272 Hz |

| C at C4-CF₃ | ~124 | q | ¹JCF ≈ 272 Hz |

Part 3: Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data requires careful attention to experimental setup. The following protocol is a self-validating system designed for accuracy.

Caption: Recommended workflow for NMR data acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent. For compounds with poor solubility or to resolve overlapping signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. A comprehensive list of chemical shifts for common solvents and impurities is an essential reference.[3][4]

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6 mL of the chosen deuterated solvent.

-

Standard: Add tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.

-

-

¹H NMR Acquisition Parameters (500 MHz Spectrometer):

-

Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of the protons between pulses, allowing for accurate integration.[2]

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds provides adequate resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, will encompass all expected signals.

-

-

¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

-

Mode: Collect the spectrum with broadband proton decoupling to simplify the spectrum to singlets (which are then split by fluorine).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

Spectral Width (SW): A width of 240 ppm (from -10 to 230 ppm) is appropriate.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Perform automated and manual phase and baseline corrections to ensure accurate peak shapes and integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Analysis: Integrate the ¹H signals and pick all peaks in both spectra, measuring chemical shifts and coupling constants.

-

Conclusion

The NMR spectroscopic analysis of this compound is a prime example of how fundamental principles can be applied to deduce complex structural information. The interplay between the electron-donating amine and the strongly electron-withdrawing trifluoromethyl groups creates a unique electronic environment, which is clearly reflected in the chemical shifts of the aromatic nuclei. Furthermore, the presence of fluorine introduces characteristic C-F and H-F coupling patterns that are instrumental for unambiguous signal assignment. By following the structured analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently characterize this molecule and similar fluorinated compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

-

The Royal Society of Chemistry. (2021). Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Available at: [Link]

-

SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Available at: [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

SpectraBase. (n.d.). N-(Cyclohex-2-enyl)-3,5-bis(trifluoromethyl)aniline - Optional[13C NMR] - Chemical. Available at: [Link]

-

ACS Publications. (2026, January 5). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. The Journal of Organic Chemistry. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

SpectraBase. (n.d.). 3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Available at: [Link]

-

ACS Publications. (2026, January 5). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Bis(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4-Bis(trifluoromethyl)aniline (CAS RN: 367-71-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the principles and practices of its analysis. We will explore the fundamental aspects of sample handling, chromatographic separation, and mass spectrometric detection, with a focus on interpreting fragmentation patterns and developing robust analytical methods. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The Significance of this compound

This compound is an aromatic amine containing two trifluoromethyl groups, which impart unique chemical properties. Its molecular formula is C8H5F6N, with a molecular weight of 229.12 g/mol .[2][3] The presence of the electron-withdrawing trifluoromethyl groups significantly influences the molecule's reactivity and physicochemical characteristics, making it a valuable building block in organic synthesis.

Accurate and sensitive analytical methods are paramount for quality control, impurity profiling, and metabolic studies involving this compound. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the cornerstone for the definitive identification and quantification of this compound.[4][5]

1.1. Health and Safety Considerations

Before handling, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn in a well-ventilated area.[8]

Chromatographic Separation: The Foundation of Accurate Analysis

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a critical first step and depends on the sample matrix, the required sensitivity, and the specific analytical goals.[5]

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] Its high separation efficiency makes it ideal for resolving isomers and identifying trace impurities.[5][9]

2.1.1. GC-MS Protocol: A Step-by-Step Guide

-

Sample Preparation: Dissolve the sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.[5] A typical starting concentration is 1 mg/mL, which can be further diluted as needed.

-

GC System:

-

Injector: Split/splitless inlet, with an injector temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 180 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-350.

-

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile alternative, particularly for complex sample matrices or when analyzing less volatile derivatives.[4] It is also amenable to high-throughput screening.

2.2.1. LC-MS Protocol: A Step-by-Step Guide

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

LC System:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a suitable choice.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program:

-

Start at 30% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for anilines.

-

Mass Analyzer: Triple Quadrupole (for targeted quantification) or Time-of-Flight (TOF) (for high-resolution accurate mass measurements).

-

Scan Range: m/z 100-400.

-

Mass Spectrometric Analysis: Unveiling the Molecular Structure

3.1. Ionization Techniques

-

Electron Ionization (EI): This hard ionization technique imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic fingerprint that is highly valuable for library matching and structural elucidation.

-

Chemical Ionization (CI): A softer ionization method that results in less fragmentation and a more prominent molecular ion or protonated molecule peak.[10] This is useful for confirming the molecular weight of the analyte. Methane is a common reagent gas for CI.[10]

-

Electrospray Ionization (ESI): The preferred method for LC-MS, ESI is a soft ionization technique that typically produces protonated molecules [M+H]+.

3.2. Fragmentation Pattern of this compound

The Electron Ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak is expected at m/z 229.[2]

Table 1: Key Mass Spectral Data for this compound (EI)

| m/z | Proposed Fragment | Relative Intensity |

| 229 | [M]+• (Molecular Ion) | High |

| 210 | [M-F]+ | Moderate |

| 209 | [M-HF]+• | Moderate |

| 182 | [M-CF3+H]+• | Moderate |

| 160 | [M-CF3-HF]+ | Low |

| 113 | [C6H3N]+• | Low |

Data is illustrative and may vary slightly based on instrumentation and conditions.

3.2.1. Mechanistic Insights into Fragmentation

The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. The presence of the trifluoromethyl groups and the aromatic ring are the primary drivers of the fragmentation pattern.

Caption: Proposed EI fragmentation pathway of this compound.

Advanced Analytical Workflows

For complex analyses, such as impurity identification or bioanalysis, more sophisticated workflows are often necessary.

4.1. High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, like TOF or Orbitrap analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is invaluable for identifying unknown impurities or metabolites.

4.2. Tandem Mass Spectrometry (MS/MS)

MS/MS involves the isolation of a specific precursor ion, followed by its fragmentation to produce product ions. This technique is highly specific and is the gold standard for quantitative analysis in complex matrices.

Caption: General analytical workflow for the MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive methodology that is essential for ensuring the quality and safety of products derived from this important chemical intermediate. By understanding the principles of chromatographic separation, ionization, and fragmentation, researchers can develop and validate analytical methods that are fit for purpose. This guide has provided a comprehensive overview of these principles, along with practical, step-by-step protocols to serve as a starting point for method development.

References

- This compound SDS, 367-71-5 Safety Data Sheets - ECHEMI. (n.d.).

- This compound | C8H5F6N | CID 602856 - PubChem. (n.d.).

- Alachem Co., Ltd. (n.d.). 367-71-5 | this compound.

- Angene Chemical. (2024). Safety Data Sheet.

- BDMAEE. (2024). This compound.

- Bol. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010.

- ChemicalBook. (n.d.). This compound(367-71-5) 1H NMR spectrum.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Jariwala, F. B., & Attygalle, A. B. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines. Morawa.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- (2021).

- (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- (n.d.). This compound AldrichCPR | Sigma-Aldrich.

- (n.d.). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers - Benchchem.

- (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS - Benchchem.

- (n.d.). Mass spectra of aniline with different ionization methods. (a)... | Download Scientific Diagram - ResearchGate.

- (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed.

Sources

- 1. Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010 |... | bol [bol.com]

- 2. This compound | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 367-71-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Bis(trifluoromethyl)aniline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Bis(trifluoromethyl)aniline (C₈H₅F₆N). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this highly fluorinated aniline derivative, explaining the causality behind experimental choices and providing a robust framework for spectral interpretation.

Introduction: The Molecular Profile of this compound

This compound is an aromatic amine distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring. This unique substitution pattern significantly influences the molecule's electronic properties, basicity, and reactivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FT-IR provides a unique "fingerprint" of the compound, allowing for the unambiguous identification of its functional groups. For this compound, FT-IR is particularly crucial for confirming the integrity of the primary amine (-NH₂) group, the aromatic ring, and the characteristic trifluoromethyl substituents.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and a well-defined acquisition protocol. As this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation and excellent reproducibility.

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range, making it suitable for a wide variety of organic solids.[1]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium for stable operation. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Background Spectrum Acquisition:

-

Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Lower the ATR press arm to ensure consistent pressure for both background and sample scans.

-

Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.[2][3]

-

-

Sample Analysis:

-

Raise the press arm and place a small amount (a few milligrams) of solid this compound onto the center of the diamond crystal.

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the core principle of ATR spectroscopy.[4][5]

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing: The instrument software automatically subtracts the background from the sample interferogram and performs a Fourier transform to generate the final absorbance spectrum. A baseline correction may be applied to account for any scattering effects or instrumental drift.

Alternative Method: KBr Pellet Technique For transmission analysis, the Potassium Bromide (KBr) pellet method can be used. This involves grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet.[6][7] While a foundational technique, it is more labor-intensive and highly susceptible to moisture contamination, which can introduce broad O-H stretching bands and obscure the N-H region.[6]

Workflow for FT-IR Analysis

The logical flow from sample handling to final interpretation is crucial for reliable results. The following diagram illustrates this self-validating workflow.

Caption: FT-IR Analysis Workflow from Preparation to Interpretation.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The analysis is systematically divided into key regions of the mid-infrared spectrum (4000-400 cm⁻¹).

Table 1: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3485 cm⁻¹ | Medium | N-H Asymmetric Stretch (Primary Amine) |

| ~3395 cm⁻¹ | Medium | N-H Symmetric Stretch (Primary Amine) |

| ~3050 cm⁻¹ | Weak | Aromatic C-H Stretch |

| ~1630 cm⁻¹ | Strong | N-H Bending (Scissoring, Primary Amine) |

| ~1590 cm⁻¹ | Medium | Aromatic C=C Ring Stretch |

| ~1450 cm⁻¹ | Medium | Aromatic C=C Ring Stretch |

| ~1320 cm⁻¹ | Very Strong | C-F Symmetric Stretch (-CF₃) |

| ~1270 cm⁻¹ | Strong | Aromatic C-N Stretch |

| ~1170 cm⁻¹ | Very Strong | C-F Asymmetric Stretch (-CF₃) |

| ~1125 cm⁻¹ | Very Strong | C-F Asymmetric Stretch (-CF₃) |

| ~890 cm⁻¹ | Strong | Aromatic C-H Out-of-Plane Bend |

Note: Peak positions are approximate and can vary slightly based on the sampling technique and physical state.

4.1 The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)

-

N-H Stretching: As a primary aromatic amine, this compound exhibits two distinct, medium-intensity peaks in this region. The higher frequency band at approximately 3485 cm⁻¹ is assigned to the asymmetric N-H stretching vibration, while the lower frequency band around 3395 cm⁻¹ corresponds to the symmetric N-H stretching vibration.[3][8] The presence of two sharp peaks is definitive proof of the -NH₂ group.

-

Aromatic C-H Stretching: A weak absorption is typically observed just above 3000 cm⁻¹, around 3050 cm⁻¹ . This is characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring (sp² hybridized).[9]

4.2 The Double Bond and Bending Region (1700 - 1400 cm⁻¹)

-

N-H Bending: A strong band appears at approximately 1630 cm⁻¹ . This is attributed to the N-H scissoring (in-plane bending) vibration of the primary amine group.[3] Its intensity and position are highly characteristic.

-

Aromatic C=C Stretching: The vibrations of the benzene ring itself give rise to a series of bands in this region. Peaks are typically observed around 1590 cm⁻¹ and 1450 cm⁻¹ , corresponding to the stretching of the carbon-carbon double bonds within the aromatic ring.

4.3 The Fingerprint Region (1400 - 650 cm⁻¹)

This region is often complex but contains highly valuable structural information, particularly the powerful absorptions from the C-F and C-N bonds.

-

C-F Stretching Vibrations: The most dominant features in the entire spectrum are the extremely strong and broad absorption bands associated with the trifluoromethyl groups. The symmetric C-F stretching mode appears as a very strong peak around 1320 cm⁻¹ .[10][11] The asymmetric C-F stretching vibrations are also exceptionally intense and are typically observed as a complex of bands between 1170 cm⁻¹ and 1125 cm⁻¹ .[12][13] The sheer intensity of these bands is an unmistakable signature of a trifluoromethylated compound.

-

Aromatic C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom (C-N) gives rise to a strong band around 1270 cm⁻¹ .

-

Aromatic C-H Out-of-Plane Bending: A strong peak at approximately 890 cm⁻¹ is characteristic of the C-H out-of-plane bending ("oop") vibrations. The exact position of this band is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 885-800 cm⁻¹ range.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is fully consistent with its known molecular architecture. The characteristic doublet of the N-H stretches and the strong N-H bend confirm the primary amine functionality. The aromatic C=C and C-H vibrations verify the presence of the benzene ring. Most notably, the exceptionally intense absorption bands in the 1350-1100 cm⁻¹ region serve as a definitive marker for the two trifluoromethyl substituents. This in-depth guide provides a robust framework for using FT-IR spectroscopy as a primary tool for the quality control, identification, and structural verification of this important chemical intermediate.

References

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved January 4, 2026, from [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved January 4, 2026, from [Link]

-

Kintek. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. Kintek Press. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 4, 2026, from [Link]

-

UniversityWafer, Inc. (2025, November 23). What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?. Retrieved January 4, 2026, from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved January 4, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved January 4, 2026, from [Link]

-

Ferguson, E. E., Mikkelsen, L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics, 21(10), 1731–1735. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Plass, K. E., et al. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-97. [Link]

-

ResearchGate. (2025, August 5). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br). Retrieved January 4, 2026, from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 4, 2026, from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025, August 8). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved January 4, 2026, from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved January 4, 2026, from [Link]

Sources

- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 2. azooptics.com [azooptics.com]

- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 4. agilent.com [agilent.com]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

starting materials for 2,4-Bis(trifluoromethyl)aniline synthesis

An In-Depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)aniline: Core Starting Materials and Strategic Pathways

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in the synthesis of a wide array of agrochemicals, pharmaceuticals, and specialty materials. Its utility stems from the unique electronic and lipophilic properties imparted by the two trifluoromethyl (CF₃) groups on the aniline scaffold. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the underlying chemical logic that dictates the efficiency and viability of each pathway. We will explore detailed, field-proven protocols, compare key performance indicators, and provide a mechanistic understanding to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the Bis(trifluoromethyl)aniline Scaffold

The incorporation of trifluoromethyl groups into organic molecules can dramatically alter their physicochemical properties. In the context of aniline, the two electron-withdrawing CF₃ groups at the 2- and 4-positions significantly decrease the basicity of the amino group and increase the molecule's lipophilicity. These attributes are highly sought after in medicinal chemistry and agrochemical design, as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, robust and scalable synthetic access to this compound is of paramount importance.

The selection of a synthetic route is a strategic decision dictated by factors such as the cost and availability of starting materials, the required scale of production, and the desired purity profile of the final product. This guide will dissect the most prevalent and effective strategies, starting from readily available precursors.

Synthetic Strategies from Halogenated and Nitrated Aromatics

The most common and industrially scalable routes to this compound begin with simple, commercially available benzene derivatives. These approaches typically involve the introduction of the trifluoromethyl groups onto a pre-functionalized ring, followed by the formation of the aniline moiety.

Pathway I: From 1-Bromo-2,4-dichlorobenzene

A prevalent method involves the trifluoromethylation of a halogenated precursor, followed by amination. This route offers a direct and often high-yielding pathway.

2.1.1. Rationale and Mechanistic Considerations

The core of this strategy lies in the copper-mediated trifluoromethylation reaction, often employing reagents like methyl chlorodifluoroacetate or trifluoromethyl iodide. The choice of a bromo-dichloro-benzene derivative is strategic; the different reactivities of the halogens can be exploited for selective transformations. The subsequent amination, typically a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination, installs the amino group.

2.1.2. Experimental Protocol: Synthesis of this compound from 1-Bromo-2,4-dichlorobenzene

Step 1: Synthesis of 1-Bromo-2,4-bis(trifluoromethyl)benzene

-

To a high-pressure reactor, add 1-bromo-2,4-dichlorobenzene, methyl chlorodifluoroacetate, and potassium fluoride.

-

Add copper(I) iodide as a catalyst and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Seal the reactor and heat to a temperature between 150-180°C for 12-24 hours.

-

After cooling, the reaction mixture is filtered, and the product is isolated by distillation or chromatography.

Step 2: Amination to this compound

-

The resulting 1-bromo-2,4-bis(trifluoromethyl)benzene is subjected to a Buchwald-Hartwig amination.

-

In a reaction vessel, combine 1-bromo-2,4-bis(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Add an ammonia surrogate, such as benzophenone imine, followed by acidic workup, or directly use aqueous ammonia under pressure.

-

The reaction is heated in a solvent like toluene or dioxane until completion.

-

The final product, this compound, is purified by crystallization or distillation.

Pathway II: From 2,4-Dichlorobenzotrifluoride

This approach is advantageous as it starts from a precursor that already contains one trifluoromethyl group.

2.2.1. Rationale and Mechanistic Considerations

The synthesis hinges on the introduction of the second trifluoromethyl group and the subsequent conversion of a chloro substituent to an amino group. The second trifluoromethylation is often the most challenging step and may require harsh reaction conditions.

2.2.2. Experimental Protocol: Synthesis from 2,4-Dichlorobenzotrifluoride

Step 1: Synthesis of 2,4-Bis(trifluoromethyl)chlorobenzene

-

In a suitable autoclave, 2,4-dichlorobenzotrifluoride is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a copper catalyst.

-

The reaction is typically carried out at high temperatures and pressures.

Step 2: Amination

-

The resulting 2,4-bis(trifluoromethyl)chlorobenzene is then subjected to amination.

-

A common method is nucleophilic aromatic substitution with ammonia in a polar aprotic solvent like DMF or NMP at elevated temperatures and pressures.

Pathway III: From 1,3-Dinitrobenzene

This route leverages the directing effects of the nitro groups for the introduction of the trifluoromethyl moieties, followed by reduction to the aniline.

2.3.1. Rationale and Mechanistic Considerations

The electron-withdrawing nature of the nitro groups facilitates nucleophilic substitution reactions. The nitro groups are then reduced in the final step to yield the desired aniline.

2.3.2. Experimental Protocol: Synthesis from 1,3-Dinitrobenzene

Step 1: Synthesis of 2,4-Dinitrobenzotrifluoride

-

1,3-Dinitrobenzene is first converted to 2,4-dinitrochlorobenzene.

-

The 2,4-dinitrochlorobenzene is then reacted with a fluoride source, such as potassium fluoride, in a polar aprotic solvent to yield 2,4-dinitrobenzotrifluoride.

Step 2: Introduction of the Second Trifluoromethyl Group

-

This step is often challenging and may proceed with lower yields. It can involve a nucleophilic trifluoromethylation reagent.

Step 3: Reduction of the Nitro Groups

-

The resulting 2,4-bis(trifluoromethyl)-1,3-dinitrobenzene is then reduced.

-

Common reduction methods include catalytic hydrogenation using a palladium or platinum catalyst, or chemical reduction with reagents like tin(II) chloride or iron in acidic media.

Comparative Analysis of Synthetic Pathways

The choice of the optimal synthetic route depends on a careful evaluation of several factors.

| Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |

| 1-Bromo-2,4-dichlorobenzene | High yields, good selectivity | Multi-step process | Good to Excellent |

| 2,4-Dichlorobenzotrifluoride | Fewer steps if starting from this material | Harsh conditions for the second trifluoromethylation | Moderate to Good |

| 1,3-Dinitrobenzene | Readily available starting material | Multiple steps, potential for side reactions | Moderate |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

The Trifluoromethyl Group as a Bioisostere and Strategic Design Element on the Aniline Scaffold

An In-Depth Technical Guide

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, yet its inherent properties often require fine-tuning to achieve desired pharmacological profiles. The trifluoromethyl (CF3) group has emerged as a substituent of profound importance, capable of dramatically altering the electronic landscape of the aniline ring. This guide provides a detailed exploration of the fundamental electronic effects—inductive and resonance—imparted by the CF3 group. We will dissect the consequential impact on the aniline's basicity (pKa), nucleophilicity, and reactivity in electrophilic aromatic substitution. Furthermore, this paper elucidates the strategic advantages of these modifications in drug design, including enhanced metabolic stability and lipophilicity. Methodologies for the synthesis and characterization of these vital building blocks are also presented, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of Fluorination in Aniline Chemistry

Aniline and its derivatives are privileged structures in drug discovery, appearing in a vast array of therapeutic agents. However, the parent aniline molecule often possesses suboptimal physicochemical properties, such as high basicity and susceptibility to metabolic oxidation. The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) moiety, is a cornerstone strategy for overcoming these limitations.[1][2] The CF3 group is not merely a placeholder; it is a powerful modulator of electronic properties, profoundly influencing a molecule's interaction with biological systems.[1] Its unique characteristics, including high electronegativity, metabolic stability, and lipophilicity, make it an invaluable tool for optimizing drug candidates.[3][4] This guide serves as a technical deep-dive into the electronic effects of the trifluoromethyl group on the aniline ring, providing both the theoretical underpinnings and practical applications relevant to modern chemical and pharmaceutical research.

Fundamental Electronic Effects of the Trifluoromethyl Group

The profound influence of the CF3 group stems from a combination of strong inductive effects and, to a lesser extent, resonance contributions.

Inductive Effect (-I)

The primary electronic influence of the trifluoromethyl group is its exceptionally strong electron-withdrawing inductive effect (-I effect).[5][6] This is a direct consequence of the three highly electronegative fluorine atoms, which polarize the C-F bonds, drawing electron density away from the carbon atom and, subsequently, through the sigma bond framework of the aniline ring.[7][8] This potent inductive pull significantly reduces the electron density across the entire aromatic system.

Resonance Effect

While the inductive effect is dominant, the CF3 group also exerts a weak electron-withdrawing resonance effect. This is often attributed to hyperconjugation, where the C-F σ* anti-bonding orbitals can accept electron density from the ring's π-system. This delocalization further depletes electron density, particularly at the ortho and para positions.[8] Unlike groups with lone pairs (like -NH2 or -OH) that donate electrons via resonance (+R effect), or groups with pi bonds (like -NO2) that withdraw via resonance (-R effect), the CF3 group's resonance contribution is more subtle but consistently electron-withdrawing.[6]

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[9] The Hammett constants, σ_meta (σm) and σ_para_ (σp), measure the electron-donating or withdrawing ability of a substituent from the meta and para positions, respectively. Positive values indicate an electron-withdrawing character, while negative values signify electron-donating properties.[10] The CF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing nature.[11]

| Substituent | σ_meta_ (σm) | σ_para_ (σp) | Dominant Effect |

| -CF₃ | 0.43 | 0.54 | Strongly Withdrawing (-I > -R) |

| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing (-I, -R) |

| -CN | 0.56 | 0.66 | Strongly Withdrawing (-I, -R) |

| -Cl | 0.37 | 0.23 | Withdrawing (-I > +R) |

| -CH₃ | -0.07 | -0.17 | Donating (+I, Hyperconjugation) |

| -OCH₃ | 0.12 | -0.27 | Donating (+R > -I) |

| Data sourced from multiple chemical literature sources, including references[8][11]. |

Ramifications for Aniline Ring Properties

The potent electron-withdrawing nature of the CF3 group fundamentally alters the chemical personality of the aniline ring.

Reduced Basicity and pKa

Aniline's basicity stems from the availability of the nitrogen's lone pair of electrons to accept a proton. The CF3 group strongly withdraws electron density from the aromatic ring and, by extension, from the amino group. This delocalization reduces the availability of the nitrogen lone pair, making the aniline a significantly weaker base.[12] Consequently, the pKa of the corresponding anilinium ion is substantially lowered compared to unsubstituted aniline. This modulation is critical in drug design, as it can dictate a molecule's ionization state at physiological pH, thereby influencing solubility, receptor binding, and cell permeability.[12]

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 3-(Trifluoromethyl)aniline | ~3.5 |

| 4-(Trifluoromethyl)aniline | ~3.0 |

| Approximate pKa values compiled from various sources, including reference[12][13]. |

Decreased Nucleophilicity

The diminished electron density on the nitrogen atom also leads to a decrease in its nucleophilicity. This has direct consequences for synthetic applications, as trifluoromethyl-substituted anilines will react more slowly with electrophiles like acyl chlorides or alkyl halides compared to their non-fluorinated counterparts.[14][15] While this can be a synthetic challenge, it can also be exploited to achieve selective reactions in multifunctional molecules.